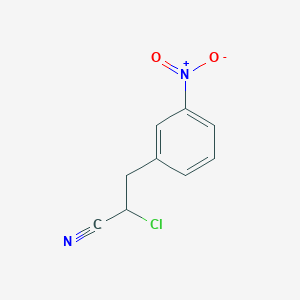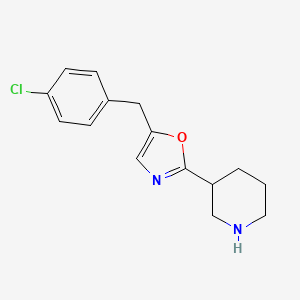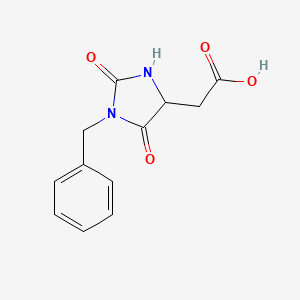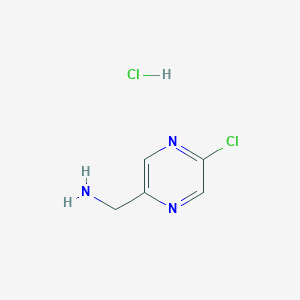
2-(5,6-Dimethylpyridin-3-yl)propan-2-ol
Vue d'ensemble
Description
2-(5,6-Dimethylpyridin-3-yl)propan-2-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Organization Studies
- Spectroscopic Studies : The molecular organization of related compounds is altered in different solvents and concentrations. For example, 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol showed varying molecular forms in methanol and propan-2-ol, with monomers in methanol and aggregates (dimers or N-aggregates) in propan-2-ol. This research helps understand solvent effects on molecular behavior (Matwijczuk et al., 2018).
Crystallographic Analysis
- Conformational Analyses : X-ray diffraction analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives revealed their crystal structures and provided insight into their conformational behaviors. This aids in understanding the structural properties of such compounds (Nitek et al., 2020).
Catalysis and Reaction Mechanisms
- Catalytic Oligomerization of Ethylene : Dinuclear nickel complexes, including those with 2-pyridin-2-yl-propan-2-ol, were studied for their catalytic activity in ethylene oligomerization. This research is significant for industrial applications, especially in the production of polymers (Speiser et al., 2004).
- Reactions Over Acid-Base Catalysts : The transformation of 2-propanol over oxide catalysts was studied, correlating results to acid-base properties. This provides insights into catalysis and the influence of acid-base interactions on chemical reactions (Aramendía et al., 1999).
Ligand Synthesis and Characterization
- Metal Complex Synthesis : The creation of metal complexes, such as Ni2+ and Cu2+ complexes, using ligands like 1-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-methyl-1-pyrazol-1-yl-propan-2-ol, was investigated. These studies are crucial in the field of coordination chemistry and for potential applications in catalysis and material science (Gennari et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, propan-2-ol, indicates that it is a highly flammable liquid and vapor. It may cause serious eye irritation and drowsiness or dizziness. Prolonged or repeated exposure may cause damage to organs . It’s important to handle 2-(5,6-Dimethylpyridin-3-yl)propan-2-ol with similar precautions until specific safety data is available.
Propriétés
IUPAC Name |
2-(5,6-dimethylpyridin-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(10(3,4)12)6-11-8(7)2/h5-6,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDTPGBDJKBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)
![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)







![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)
